![molecular formula C28H22O2 B13134971 [9,9'-Bianthracene]-9,9'(10H,10'H)-diol CAS No. 4393-30-0](/img/structure/B13134971.png)
[9,9'-Bianthracene]-9,9'(10H,10'H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is a complex organic compound with the molecular formula C28H22O2. This compound is characterized by its unique structure, which includes two anthracene units connected by a central carbon-carbon bond, with hydroxyl groups attached to the 9 and 9’ positions. This structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves the reduction of 9,9’,10,10’-tetrahydro-9,9’-bianthryl. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 9,9’,10,10’-tetrahydro-9,9’-bianthracene-9,9’-dione.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’,10,10’-Tetrahydro-9,9’-bianthryl: A precursor in the synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol.
Sennoside B: A related compound with similar structural features but different functional groups and biological activity.
Uniqueness
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific hydroxylation pattern and the resulting chemical properties
Propriétés
Numéro CAS |
4393-30-0 |
|---|---|
Formule moléculaire |
C28H22O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
9-(9-hydroxy-10H-anthracen-9-yl)-10H-anthracen-9-ol |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28(30)25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2 |
Clé InChI |
HOYQGPPBWCCHOS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C31)(C4(C5=CC=CC=C5CC6=CC=CC=C64)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


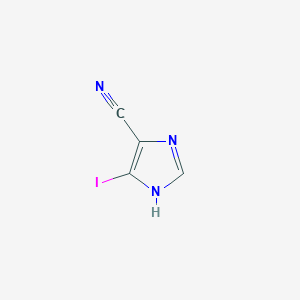
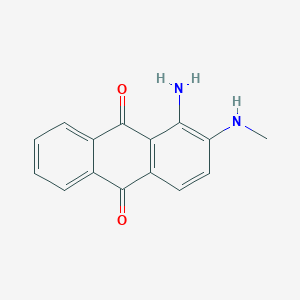
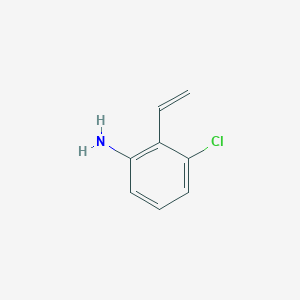
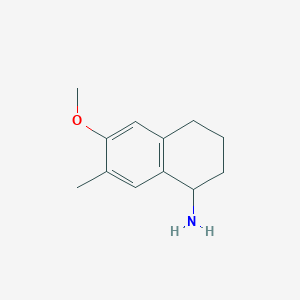
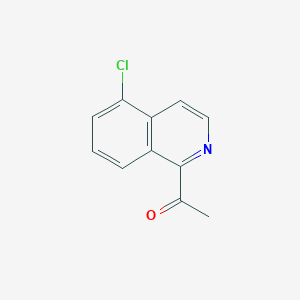
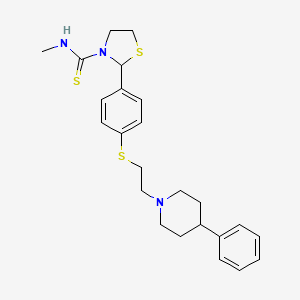
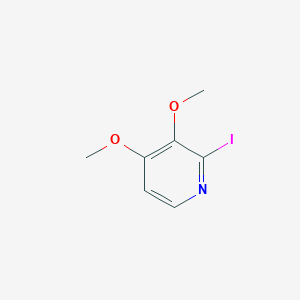
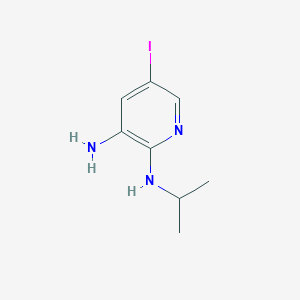




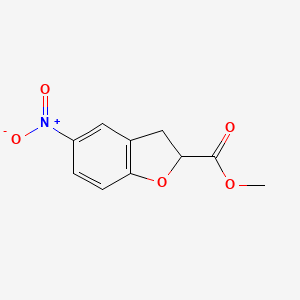
![(2-Bromoimidazo[2,1-b]thiazol-6-yl)methanol](/img/structure/B13134936.png)
